molecular formula C11H13ClOS B13649817 1-(4-Chlorophenyl)-2-(propylsulfanyl)ethan-1-one CAS No. 88577-86-0

1-(4-Chlorophenyl)-2-(propylsulfanyl)ethan-1-one

Cat. No.: B13649817
CAS No.: 88577-86-0
M. Wt: 228.74 g/mol
InChI Key: RJBWWOCSMALBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-(propylsulfanyl)ethan-1-one is an organic compound with a molecular formula of C11H13ClOS It is characterized by the presence of a chlorophenyl group and a propylsulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(propylsulfanyl)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with propyl mercaptan in the presence of a base, followed by oxidation to form the desired ethanone. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Oxidizing Agent: Hydrogen peroxide or potassium permanganate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(propylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents like chlorine or bromine

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols

    Substitution Products: Halogenated derivatives

Scientific Research Applications

1-(4-Chlorophenyl)-2-(propylsulfanyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(propylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)ethan-1-one: Lacks the propylsulfanyl group, making it less versatile in certain reactions.

    1-(4-Bromophenyl)-2-(propylsulfanyl)ethan-1-one: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

Uniqueness

1-(4-Chlorophenyl)-2-(propylsulfanyl)ethan-1-one is unique due to the presence of both a chlorophenyl and a propylsulfanyl group, which confer distinct chemical properties and reactivity

Properties

CAS No.

88577-86-0

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-propylsulfanylethanone

InChI

InChI=1S/C11H13ClOS/c1-2-7-14-8-11(13)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

RJBWWOCSMALBEL-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.